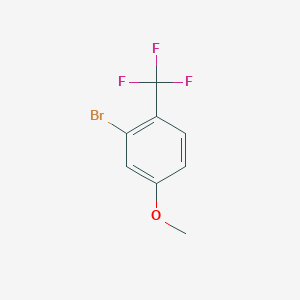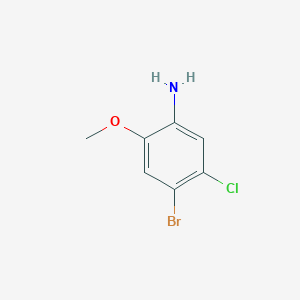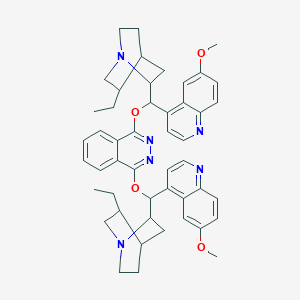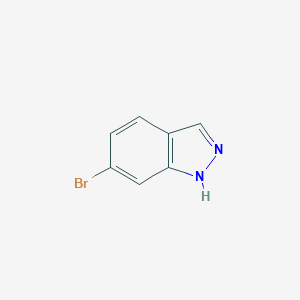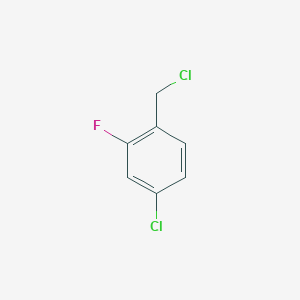
4-Chloro-1-(chloromethyl)-2-fluorobenzene
カタログ番号 B110539
CAS番号:
87417-71-8
分子量: 179.02 g/mol
InChIキー: CMGAVHMLDNAXBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
科学的研究の応用
- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in the synthesis of various organic compounds . For instance, it might be used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives .
- The methods of application would likely involve standard techniques in organic synthesis, such as various types of condensation reactions .
- The outcomes of such syntheses would be new compounds that could have various uses, depending on their structures and properties .
- Compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might have pharmacological properties . For example, they could potentially act as CDK2 inhibitors, which might have applications in cancer treatment .
- The methods of application in this case would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new drugs or drug candidates .
- Some compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might exhibit various types of biological activity . For example, they could have antiviral, analgesic, or antitumor activity .
- The methods of application would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new biologically active compounds .
Organic Chemistry
Pharmacology
Biological Activity
- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in the synthesis of cycloalkanes . Cycloalkanes are a type of organic compound that contain a ring of carbon atoms .
- The methods of application would likely involve standard techniques in organic synthesis, such as various types of condensation reactions .
- The outcomes of such syntheses would be new cycloalkane compounds that could have various uses, depending on their structures and properties .
- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in the synthesis of thiazole derivatives . Thiazoles are a type of organic compound that contain a five-membered ring with one sulfur and one nitrogen atom .
- The methods of application would likely involve standard techniques in organic synthesis .
- The outcomes of such syntheses would be new thiazole derivatives that could have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in E2 reactions . E2 reactions are a type of organic reaction where an alkyl halide undergoes dehydrohalogenation to produce an alkene .
- The methods of application would likely involve standard techniques in organic synthesis .
- The outcomes of such reactions would be new alkene compounds that could have various uses, depending on their structures and properties .
Cycloalkane Synthesis
Thiazole Derivatives
E2 Reaction
- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in the synthesis of Vitamin B1 (thiamine) derivatives . Thiamine is a water-soluble vitamin that helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system .
- The methods of application would likely involve standard techniques in organic synthesis .
- The outcomes of such syntheses would be new Vitamin B1 derivatives that could have various uses, depending on their structures and properties .
- Compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might have antiretroviral properties . For example, they could potentially act as inhibitors of HIV replication .
- The methods of application in this case would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new antiretroviral drugs or drug candidates .
- Some compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might exhibit antineoplastic activity . Antineoplastic drugs are used to inhibit the maturation and proliferation of malignant cells .
- The methods of application would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new antineoplastic drugs .
- Compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might have antihypertensive properties . Antihypertensive drugs are used to treat high blood pressure .
- The methods of application in this case would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new antihypertensive drugs or drug candidates .
- Some compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might exhibit anti-inflammatory activity . Anti-inflammatory drugs are used to reduce inflammation .
- The methods of application would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new anti-inflammatory drugs .
- Compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might have antimicrobial properties . Antimicrobial drugs are used to treat infections caused by microorganisms .
- The methods of application in this case would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new antimicrobial drugs or drug candidates .
Synthesis of Vitamin B1 Derivatives
Synthesis of Antiretroviral Drugs
Synthesis of Antineoplastic Drugs
Synthesis of Antihypertensive Drugs
Synthesis of Anti-inflammatory Drugs
Synthesis of Antimicrobial Drugs
Safety And Hazards
特性
IUPAC Name |
4-chloro-1-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGAVHMLDNAXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564952 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(chloromethyl)-2-fluorobenzene | |
CAS RN |
87417-71-8 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Then, 16.5 g of 4-chloro-2-fluorobenzylalcohol was dissolved in 150 ml of tetrahydrofuran and 1 ml of pyridine, to which 10 ml of thionyl chloride was added dropwise at 5° C., and the mixture was stirred for 2⅚ hours. After completion of the reaction, the reaction mixture was concentrated, and the precipitated crystals were collected by filtration. The filtrate was subjected to silica gel column chromatography, which afforded 18.5 g of 4-chloro-2-fluorobenzyl chloride.



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











